3-Naphthalen-1-yl-benzaldehyde
Description
Historical Context and Structural Significance within Aryl Aldehyde Chemistry
Aryl aldehydes, such as benzaldehyde (B42025), have a long history in organic chemistry, known for their characteristic reactivity and use in flavoring and perfumery. chemicalbook.comchemicalbook.com The introduction of a bulky and electronically distinct naphthalene (B1677914) group, as seen in 3-naphthalen-1-yl-benzaldehyde, creates a biaryl structure. Biaryl compounds are noted for their unique three-dimensional arrangements and electronic properties that arise from the interaction between the two aromatic systems. fiveable.me
The linkage between the naphthalene and benzene (B151609) rings can lead to atropisomerism, a type of stereoisomerism resulting from hindered rotation around a single bond. nih.gov This structural feature is of high interest in modern organic chemistry, particularly in the design of chiral ligands and catalysts. The aldehyde group itself is a versatile functional group, susceptible to both nucleophilic addition and oxidation, making it a key reactive site for further chemical transformations. researchgate.net
Role as a Versatile Building Block in Organic Synthesis
The dual reactivity of the aldehyde group and the potential for functionalization of the two aromatic rings make this compound a valuable intermediate in multi-step organic syntheses. The aldehyde can undergo a wide array of classic organic reactions to form new carbon-carbon and carbon-heteroatom bonds.
For instance, it can serve as a substrate in condensation reactions to form Schiff bases or chalcones. Naphthalene-chalcone hybrids have been investigated for their potential biological activities. nih.gov Furthermore, the aromatic rings can be functionalized through electrophilic substitution reactions, common for naphthalene and benzene systems, or through modern cross-coupling reactions. numberanalytics.com
The synthesis of derivatives from related biaryl aldehydes often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Ullmann reactions, to form the core biaryl structure. fiveable.mewikipedia.org The aldehyde functionality can then be introduced or modified. One-pot, multi-component reactions are also an efficient strategy for synthesizing complex naphthalene derivatives. nih.govresearchgate.net
Table 1: Selected Synthetic Applications of Aryl Aldehydes
| Reaction Type | Reagents & Conditions | Product Type |
| Condensation | 3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide, ethanol (B145695), acetic acid | Hydrazone derivatives |
| One-pot, Three-component Reaction | 2-naphthol, amines, methane (B114726) sulphonic acid (catalyst) | 1-aminoalkyl-2-naphthols ijcmas.com |
| O-alkylation | Phenolic starting material, trimethylamine, acid chloride, DMF | (Benzyloxy)benzene derivatives mdpi.com |
| Reduction | Sodium borohydride, ethanol | Alcohol derivatives mdpi.com |
| One-pot, Four-component Reaction | Resorcinol, benzoic acid derivatives, ammonia (B1221849), reflux | Benzo[e] nih.govnih.govoxazine derivatives oiccpress.com |
Overview of Research Directions for Naphthalene- and Benzaldehyde-Derived Scaffolds
Research into molecules derived from naphthalene and benzaldehyde is broad and multidisciplinary. The unique photophysical properties of the naphthalene ring make these scaffolds interesting for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
In medicinal chemistry, naphthalene derivatives have shown a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.govresearchgate.net For example, certain naphthalene-chalcone hybrids have been synthesized and evaluated as potential VEGFR-2 inhibitors. nih.gov The benzaldehyde moiety is also a common feature in biologically active compounds and can be modified to tune the pharmacological profile of a molecule.
The study of how naphthalene derivatives interact with other molecules and materials is also an active area of research. For instance, the adsorption of naphthalene and its derivatives onto microplastics has been investigated to understand the environmental fate of these organic pollutants. nih.gov
Properties
IUPAC Name |
3-naphthalen-1-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-12-13-5-3-8-15(11-13)17-10-4-7-14-6-1-2-9-16(14)17/h1-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXHDVXIZDLPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971859 | |
| Record name | 3-(Naphthalen-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56432-20-3 | |
| Record name | 3-(Naphthalen-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Naphthalen 1 Yl Benzaldehyde and Analogous Naphthalenyl Benzaldehyde Systems
Condensation Reactions in the Formation of Naphthalenyl Benzaldehyde (B42025) Derivatives
Condensation reactions are fundamental in organic synthesis for the formation of carbon-nitrogen and carbon-carbon double bonds. For naphthalenyl benzaldehyde systems, these reactions are crucial for derivatization and the construction of more complex molecular architectures.
Hydrazone and Schiff Base Formation
The reaction of an aldehyde, such as a naphthalenyl benzaldehyde, with primary amines or hydrazines is a direct route to forming imines (Schiff bases) and hydrazones, respectively. These reactions typically proceed via nucleophilic addition to the carbonyl group, followed by dehydration. mdpi.com The formation of these C=N bonds is often straightforward and can be achieved without catalysts, especially when using highly nucleophilic reactants like phenylhydrazines or electron-rich primary amines. mdpi.com
For instance, Schiff bases are commonly synthesized by the condensation of an aldehyde with a primary amine. eurjchem.comscirp.org A general procedure involves refluxing the aldehyde with the appropriate amine, sometimes in the presence of an acid catalyst like glacial acetic acid, in a solvent such as ethanol (B145695). arabjchem.org Similarly, hydrazones can be prepared through the condensation of aldehydes with hydrazines or hydrazides. science.govresearchgate.net These derivatives are not only stable compounds in their own right but also serve as key intermediates in the synthesis of various heterocyclic systems. scirp.orgresearchgate.net
Research has demonstrated the synthesis of various Schiff bases and hydrazones using substituted benzaldehydes and amines like 1-naphthylamine. eurjchem.com For example, 1-(4-chlorophenyl)-N-(naphthalen-1-yl)methanimine was synthesized by the reaction of 4-chlorobenzaldehyde (B46862) with 1-naphthylamine. eurjchem.com Another study details the synthesis of 2-[2-(naphthylmethyl)-1H-benzimidazol-1-yl]-N'-[substituted phenylmethylidene] acetohydrazide by refluxing a hydrazide with a substituted benzaldehyde in ethanol with a few drops of glacial acetic acid. arabjchem.org
Table 1: Examples of Schiff Base and Hydrazone Formation Reactions
| Aldehyde/Ketone Reactant | Amine/Hydrazine (B178648) Reactant | Product Type | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Substituted Benzaldehyde | 2-[2-(naphthylmethyl)-1H-benzimidazol-1-yl]acetohydrazide | Hydrazone | Glacial Acetic Acid, Ethanol, Reflux | arabjchem.org |
| 4-Chlorobenzaldehyde | 1-Naphthylamine | Schiff Base | Not specified | eurjchem.com |
| 4-Methoxybenzaldehyde | 1-Naphthylamine | Schiff Base | Not specified | eurjchem.com |
Claisen-Schmidt Condensation and Related Pathways
The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as benzaldehyde or naphthaldehyde. wikipedia.orgmiracosta.edu This reaction is a cornerstone for the synthesis of chalcones (α,β-unsaturated ketones), which are valuable intermediates in medicinal chemistry. The reaction is typically base-catalyzed, using reagents like sodium hydroxide (B78521) or potassium hydroxide, and often involves dehydration of the initial aldol adduct to form a stable, conjugated system. wisdomlib.orgnumberanalytics.com
The synthesis of chalcones via Claisen-Schmidt condensation is highly efficient, with reports of quantitative yields achieved in solvent-free conditions using sodium hydroxide as the base. wikipedia.org Microwave irradiation has also been employed to significantly reduce reaction times and improve yields. numberanalytics.com
A pertinent example is the synthesis of a fluorinated 1-naphthyl pyrazoline, which begins with the Claisen-Schmidt condensation of a fluorinated benzaldehyde and a 1-naphthyl ketone to produce a 1-naphthyl chalcone (B49325). researchgate.net This chalcone is then cyclized with phenylhydrazine (B124118) to yield the final product. researchgate.net This demonstrates the utility of the Claisen-Schmidt reaction for creating complex molecules based on the naphthalenyl scaffold.
Table 2: Illustrative Claisen-Schmidt Condensation Conditions
| Aldehyde | Ketone | Base/Catalyst | Solvent | Outcome | Reference |
|---|---|---|---|---|---|
| Benzaldehydes | Acetone (B3395972) | Sodium Hydroxide | None (solvent-free) | Quantitative yield of dibenzylideneacetone | wikipedia.org |
| Benzaldehyde | Acetophenone (B1666503) | Sodium Hydroxide | Ethanol | Formation of benzylideneacetone | numberanalytics.com |
| 4-Nitrobenzaldehyde | Cyclohexanone | Not specified | Not specified (Microwave) | High yield of α,β-unsaturated ketone | numberanalytics.com |
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a single product that incorporates the majority of the atoms from the starting materials. sci-hub.seyoutube.com These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular diversity. sci-hub.se
For systems related to naphthalenyl benzaldehydes, the Betti reaction is a notable MCR. It involves the one-pot reaction of an aldehyde, a primary or secondary amine, and a phenol. An efficient, eco-friendly synthesis of 1-(α-aminoalkyl)naphthols (Betti bases) has been developed using various aldehydes (including substituted benzaldehydes), secondary amines (like pyrrolidine (B122466) or piperidine), and 2-naphthol. sci-hub.se This reaction can be catalyzed by recoverable and reusable catalysts such as H-ZSM-5 zeolite at room temperature, yielding the desired products in high yields. sci-hub.se
Another example involves a three-component synthesis of naphthalene (B1677914) derivatives from alkynes, Fischer carbene complexes, and benzaldehyde hydrazones, proceeding through an isoindole intermediate. researchgate.net Furthermore, MCRs have been used to synthesize highly functionalized γ-lactam derivatives from amines, aldehydes (including heteroaryl and naphthyl carboxaldehydes), and pyruvate (B1213749) derivatives. nih.gov These examples highlight the power of MCRs to construct complex molecular frameworks from simple, readily available starting materials related to the naphthalenyl benzaldehyde system.
Catalytic Approaches in the Synthesis of Related Aryl Aldehydes
Modern catalytic methods offer powerful and precise tools for the synthesis of complex aryl aldehydes and their precursors. Transition metal catalysis and organocatalysis are at the forefront of these advanced strategies.
Transition Metal Catalysis for C-H Activation and Cross-Coupling
The formation of the biaryl core of 3-naphthalen-1-yl-benzaldehyde is ideally suited for transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is one of the most versatile methods for creating carbon-carbon bonds between two aromatic rings. sandiego.edu This palladium-catalyzed reaction typically couples an aryl boronic acid with an aryl halide. sandiego.edulibretexts.orgyoutube.com Its high functional group tolerance and ability to be performed in aqueous environments make it a powerful tool for synthesizing complex biaryl systems, including precursors to naphthalenyl benzaldehydes. sandiego.edu The efficacy of the reaction can be enhanced by the use of specific phosphine (B1218219) ligands on the palladium catalyst. libretexts.org Asymmetric Suzuki-Miyaura couplings, using chiral phosphine ligands, have been developed to synthesize chiral biaryl compounds with high enantioselectivity. beilstein-journals.org
The Heck reaction provides another avenue, catalyzing the coupling of aryl halides with alkenes. organic-chemistry.org This reaction can be used to synthesize substituted cinnamaldehyde (B126680) derivatives by reacting aryl halides with crotonaldehyde. thieme-connect.com It has also been adapted for the synthesis of alkyl aryl ketones from aryl chlorides and aldehydes, where the aldehyde is first converted in-situ to an enamine that acts as the olefin partner in the coupling. liverpool.ac.uk
More recently, direct C-H activation has emerged as an atom-economical strategy, avoiding the need for pre-functionalized starting materials like halides or organometallics. researchgate.net Transition metals such as palladium, ruthenium, and copper can catalyze the direct functionalization of a C-H bond on one aromatic ring with another aryl partner. rsc.orgrsc.org For instance, palladium-catalyzed ortho-C-H arylation of aromatic aldehydes can be achieved using transient directing groups, such as amino acids, to guide the metal to the desired position. snnu.edu.cn Similarly, ruthenium-catalyzed C-H arylations have been successfully performed in green solvents like polyethylene (B3416737) glycols (PEGs). rsc.org
Table 3: Overview of Transition Metal-Catalyzed Syntheses for Biaryl Systems
| Reaction Type | Catalyst System | Reactants | Key Features | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(0) catalyst, Base | Aryl Halide + Aryl Boronic Acid | High functional group tolerance, forms C(sp²)-C(sp²) bonds. | sandiego.edulibretexts.orgnih.gov |
| Asymmetric Suzuki-Miyaura | Pd₂(dba)₃, Chiral Ligand (e.g., L7) | Bromoarylamide + Arylboronic Acid | Produces chiral, atropisomeric biaryls with high ee. | beilstein-journals.org |
| Heck Reaction | Pd(OAc)₂, Ligand, Base | Aryl Halide + Alkene (e.g., crotonaldehyde) | Forms substituted alkenes, useful for unsaturated aldehydes. | organic-chemistry.orgthieme-connect.com |
| C-H Arylation | [RuCl₃(H₂O)n], MesCO₂H | Arene (with directing group) + Aryl Halide | Direct functionalization of C-H bonds, regioselective. | rsc.org |
| Transient Directed C-H Thiolation | Copper Catalyst, Aminobenzoic Acid | Aryl Aldehyde + Thiol | ortho-C-H functionalization of aldehydes. | rsc.org |
Organocatalytic Methods in Asymmetric Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool for asymmetric synthesis, enabling the creation of chiral molecules with high enantioselectivity without the need for metal catalysts. researchgate.net
For aryl aldehydes, organocatalytic methods can be used to achieve asymmetric functionalization. Chiral secondary amines are well-established catalysts for the enantioselective functionalization of carbonyl compounds. researchgate.net For example, a highly efficient organocatalytic one-pot synthesis of chiral 2-aryl-2,3-dihydro-4-quinolones has been developed from o-aminoacetophenones and various aryl aldehydes, achieving up to 99% ee. rsc.org
Asymmetric multi-component reactions (AMCRs) are particularly powerful. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have been used to catalyze asymmetric Biginelli and Povarov reactions involving aldehydes to produce chiral heterocycles with high enantioselectivity. rsc.org In another approach, cinchona alkaloid derivatives have been used to catalyze the asymmetric formal [3+2] cycloaddition of α-aryl isocyanoesters with aldehydes, affording highly substituted chiral oxazolines. thieme-connect.com These methods demonstrate the potential to synthesize chiral derivatives of naphthalenyl benzaldehyde systems for applications where specific stereoisomers are required.
Innovative Synthetic Protocols (e.g., Ultrasonic Irradiation, Microwave-Assisted Reactions)
Traditional methods for the synthesis of biaryl compounds, such as the Suzuki-Miyaura cross-coupling, often require prolonged reaction times and elevated temperatures under conventional heating. The application of innovative energy sources like microwave irradiation and ultrasonic waves has emerged as a powerful strategy to overcome these limitations. These techniques can dramatically accelerate reaction rates, often leading to higher product yields and cleaner reaction profiles by minimizing the formation of byproducts. mdpi.comnih.govunivpancasila.ac.id
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. researchgate.net This technique has been successfully applied to palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of the C-C bond in biaryl systems like this compound. researchgate.netresearchgate.net
Research on analogous systems demonstrates the profound impact of microwave irradiation on the efficiency of Suzuki-Miyaura couplings. For instance, the coupling of various aryl halides with arylboronic acids has been shown to proceed with excellent yields in significantly reduced reaction times. nih.govsemanticscholar.org In a particularly relevant example, the microwave-assisted Suzuki-Miyaura coupling of a 3-bromo-substituted heterocyclic compound with naphthalen-1-ylboronic acid was achieved with a high yield, showcasing the feasibility of forming the naphthalenyl-aryl bond under these conditions. nih.gov The reaction, catalyzed by a palladium complex in the presence of a base, was completed in minutes as opposed to the hours typically required for conventional heating. nih.gov
Detailed studies have optimized conditions for such microwave-assisted couplings. Key parameters include the choice of catalyst, base, solvent, and the duration and power of microwave irradiation. For the synthesis of biaryl compounds, palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) or complexes involving bulky phosphine ligands such as XPhos have proven effective. nih.govacs.org The choice of base, commonly potassium carbonate or sodium hydroxide, and solvent system, often a mixture of an organic solvent and water, are also crucial for reaction success. nih.govmdpi.com
The table below summarizes representative conditions and outcomes for the microwave-assisted Suzuki-Miyaura cross-coupling of various aryl bromides with aryl- and naphthalenyl-boronic acids, illustrating the general applicability of this method for synthesizing systems analogous to this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Temp (°C) | Yield (%) | Ref |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Naphthalen-1-ylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ | Dioxane/H₂O | 40 | 110 | 85 | nih.gov |
| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | H₂O/EtOH | 2 | 120 | >98 | nih.gov |
| 2-Bromobenzaldehyde | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | H₂O/EtOH | 2 | 120 | 82 | nih.gov |
| 4-Bromobenzaldehyde | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | H₂O/EtOH | 2 | 120 | 95 | nih.gov |
| Aryl Tosylate | Phenylboronic acid | PdCl₂(XPhos)₂ (5) | NaOH | n-BuOH/H₂O | 30 | 110 | 81 | acs.org |
Ultrasonic Irradiation in Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green methodology for synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates and mass transfer. mdpi.comsci-hub.se
Ultrasound has been shown to facilitate and accelerate various organic transformations, including palladium-catalyzed cross-coupling reactions like the Stille and Suzuki-Miyaura couplings. mdpi.comsci-hub.se Studies on the synthesis of unsymmetrical biaryls have demonstrated that ultrasonic irradiation can lead to higher yields in shorter reaction times compared to silent (non-irradiated) reactions. sci-hub.se The use of ultrasound can be particularly advantageous in heterogeneous reactions, improving the interaction between reactants and solid-supported catalysts. mdpi.com For example, the Suzuki coupling of phenylboronic acid with various aryl halides was drastically accelerated under ultrasonic irradiation in an aqueous medium. mdpi.com
Reactivity and Transformation Pathways of 3 Naphthalen 1 Yl Benzaldehyde
Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety
The aldehyde group (-CHO) in 3-naphthalen-1-yl-benzaldehyde is a versatile functional group. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the carbonyl oxygen has lone pairs of electrons, allowing it to act as a nucleophile or a base. The entire group can also undergo oxidation and reduction.
The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. While specific studies on the oxidation of this compound are not prevalent, the general reactivity of benzaldehydes suggests it can be converted to 3-naphthalen-1-yl-benzoic acid. Common laboratory oxidants for this purpose include potassium permanganate (B83412) (KMnO₄) and chromic acid.
In a related context, the oxidation of benzylic alcohols to aldehydes is a key synthetic route. For instance, the catalytic aerobic oxidation of benzylic diols can lead to the formation of aldehydes. A study on the desymmetrization of 3-(Hydroxymethyl)-2-(naphthalen-1-yl)benzen-1-yl)methanol using a specific catalyst system yielded 3-(Hydroxymethyl)-2-(naphthalen-1-yl)benzaldehyde. nih.gov This highlights the stability of the aldehyde group under certain oxidative conditions that target an adjacent alcohol. Furthermore, the oxidation of benzylic acetals, which can be derived from aldehydes, using reagents like (diacetoxyiodo)benzene, is another pathway to access the corresponding carboxylic acid derivatives. nih.gov
Table 1: General Oxidation Reactions of Benzaldehydes
| Reactant | Oxidizing Agent | Product |
|---|---|---|
| Substituted Benzaldehyde (B42025) | Potassium Permanganate (KMnO₄) | Substituted Benzoic Acid |
| Substituted Benzaldehyde | Chromic Acid (H₂CrO₄) | Substituted Benzoic Acid |
The aldehyde group can be easily reduced to a primary alcohol. This is typically accomplished using hydride-based reducing agents. The reduction of this compound would yield (3-(naphthalen-1-yl)phenyl)methanol.
Common reducing agents and their general reactivity are summarized below:
Sodium Borohydride (NaBH₄): A mild and selective reducing agent that readily converts aldehydes to primary alcohols. Studies on various substituted benzaldehydes have established the kinetics and efficacy of this transformation. rsc.org
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, it also efficiently reduces aldehydes to alcohols.
Another significant reductive pathway is reductive amination , which transforms the aldehyde into an amine. This reaction proceeds via an intermediate imine (Schiff base), formed by the condensation of the aldehyde with a primary or secondary amine, which is then reduced in situ. While specific examples using this compound are scarce, the methodology is broadly applicable to aromatic aldehydes.
Table 2: General Reductive Transformations of Benzaldehydes
| Reaction Type | Reactant | Reagents | Product |
|---|---|---|---|
| Alcohol Reduction | Substituted Benzaldehyde | NaBH₄ or LiAlH₄ | Substituted Benzyl Alcohol |
Cyclization and Annulation Reactions Leading to Heterocyclic Systems
This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds. The aldehyde group provides a reactive handle for condensation and subsequent cyclization reactions with appropriate binucleophilic reagents.
Pyrazolines and pyrazoles are five-membered heterocyclic compounds that are often synthesized through the reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. While direct cyclization using this compound is not the common route, it is a key component in forming the necessary chalcone (B49325) precursor.
The typical synthesis involves a Claisen-Schmidt condensation between an acetophenone (B1666503) derivative and a benzaldehyde derivative. To synthesize pyrazolines containing a naphthalen-1-yl moiety, the reaction often starts with 1-acetylnaphthalene and a substituted benzaldehyde, not this compound. mdpi.comderpharmachemica.com The resulting chalcone, 1-(naphthalen-1-yl)-3-phenyl-prop-2-en-1-one, is then cyclized.
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) 1-Acetylnaphthalene + Benzaldehyde derivative --(Base, e.g., NaOH)--> 1-(Naphthalen-1-yl)-3-(aryl)prop-2-en-1-one
Step 2: Pyrazoline Synthesis Chalcone + Hydrazine derivative --(e.g., Acetic Acid)--> 3-(Naphthalen-1-yl)-5-(aryl)-4,5-dihydro-1H-pyrazole
For example, 1-[5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one was synthesized by refluxing the corresponding chalcone with hydrazine hydrate (B1144303) in glacial acetic acid. mdpi.com Similarly, a one-pot, three-component reaction of 1-acetylnaphthalene, 4-fluorobenzaldehyde, and phenylhydrazine (B124118) under microwave irradiation yields the corresponding fluorinated pyrazoline. mdpi.com
Step 3: Pyrazole (B372694) Synthesis (Oxidation) The synthesized pyrazoline can be subsequently aromatized to the corresponding pyrazole. This is an oxidative process, often carried out by heating the pyrazoline in a suitable solvent like glacial acetic acid. mdpi.com
Table 3: Synthesis of Naphthalenyl-Substituted Pyrazolines and Pyrazoles
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 1-Acetylnaphthalene | 4-Fluorobenzaldehyde | Phenylhydrazine | NaOH, EtOH, Microwave | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | mdpi.com |
| Pyrazoline derivative | - | - | Glacial Acetic Acid, 85°C | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | mdpi.com |
Pyrazolo[1,5-a]pyrimidines: These fused heterocyclic systems are of significant interest in medicinal chemistry. rsc.org Their synthesis often involves the cyclocondensation of aminopyrazoles with 1,3-dielectrophiles, such as β-dicarbonyl compounds or their equivalents. An alternative route involves the reaction of aminopyrazoles with chalcones. For instance, a one-pot, three-component reaction of an aminopyrazole, a chalcone, and sodium halide promoted by K₂S₂O₈ can yield 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov In a relevant synthesis, 3-Iodo-2-methyl-7-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine was prepared from an aminopyrazole and a naphthalenyl-containing chalcone, demonstrating a pathway to incorporate the naphthalen-1-yl moiety into this scaffold. nih.gov
Triazine Derivatives: 1,3,5-Triazines are typically synthesized by the trimerization of nitriles or from cyanuric chloride. nih.govgvchem.com However, multicomponent reactions involving aldehydes provide another route. A catalyst-free, one-pot reaction of an arylaldehyde, thiourea, and an orthoformate can produce 1,3,5-triazine-2,4-dithione derivatives. While not specifically documented for this compound, this method is tolerant of a diverse range of arylaldehydes. Another approach involves reacting cyanuric chloride with 4-hydroxybenzaldehyde (B117250) to create a precursor for larger, symmetrical triazine structures.
Quinazolinones are a class of fused heterocycles with a broad range of biological activities. nih.gov Several synthetic methods involve the use of aldehydes as key building blocks.
A versatile copper-catalyzed tandem reaction of 2-bromobenzamides with aldehydes and aqueous ammonia (B1221849) has been developed for the efficient synthesis of 2-substituted quinazolinones. rsc.org This method involves an initial amination followed by cyclocondensation and oxidative aromatization. Although this compound was not explicitly used in the study, the protocol is compatible with a wide array of aromatic aldehydes, suggesting its potential applicability. The reaction of 2-bromobenzamide (B1207801) with 1-naphthaldehyde (B104281), for example, successfully yielded 2-(naphthalen-1-yl)quinazolin-4(3H)-one. rsc.org
Table 4: General Synthesis of Naphthalenyl-Substituted Quinazolinones
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-Bromobenzamide | 1-Naphthaldehyde | Aqueous Ammonia | CuI, L-proline, K₂CO₃, DMSO | 2-(Naphthalen-1-yl)quinazolin-4(3H)-one | rsc.org |
Advanced Catalytic Transformations
The aldehyde functional group in this compound is a prime site for carbon-carbon bond formation through various catalytic reactions. These transformations are fundamental in organic synthesis for building molecular complexity.
Aldol (B89426) Condensation and its Variants
The aldol condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an enol or enolate with a carbonyl compound to yield a β-hydroxyaldehyde or β-hydroxyketone. prutor.ailibretexts.org This can be followed by dehydration to produce an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org The reaction can be catalyzed by either acid or base. magritek.com
In the context of this compound, which lacks α-hydrogens, it can readily participate in crossed or mixed aldol condensations. libretexts.org In these reactions, this compound acts as the electrophilic acceptor for an enolate generated from another carbonyl compound that does possess α-hydrogens. libretexts.org A prominent variant of this reaction is the Claisen-Schmidt condensation , which specifically describes the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound lacking α-hydrogens. libretexts.orglibretexts.orgmasterorganicchemistry.com
An example of this is the reaction between this compound and a ketone like acetone (B3395972). In a base-catalyzed environment, acetone would form an enolate which then attacks the carbonyl carbon of this compound. prutor.aiiitk.ac.in The resulting aldol addition product, a β-hydroxy ketone, can subsequently undergo dehydration to yield a conjugated enone. libretexts.orglibretexts.org
Recent research has demonstrated the asymmetric aldol condensation of 1-naphthaldehyde (a structural isomer of the naphthalene-containing portion of the target molecule) with various ketones, catalyzed by chiral complexes. For instance, the reaction of 1-naphthaldehyde with acetone in the presence of a Y(OTf)3-Salazin catalyst yielded (R)-4-hydroxy-4-(naphthalen-1-yl)butan-2-one with high enantiomeric excess. mdpi.com Although this specific example does not use this compound itself, the principles are directly applicable.
Table 1: Examples of Aldol Condensation Products
| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions |
| This compound | Acetone | 4-Hydroxy-4-(3-(naphthalen-1-yl)phenyl)butan-2-one | Base (e.g., NaOH) |
| This compound | Acetophenone | 3-Hydroxy-1-phenyl-3-(3-(naphthalen-1-yl)phenyl)propan-1-one | Base (e.g., NaOH) |
| 1-Naphthaldehyde | Acetone | (R)-4-Hydroxy-4-(naphthalen-1-yl)butan-2-one | Y(OTf)3-Salazin |
Deoxygenative Transformations and Rearrangements
For example, a one-pot oxone-mediated/iodine-catalyzed oxidative rearrangement of stilbenes has been reported to produce 2,2-diaryl-2-hydroxyacetaldehydes. nih.gov Stilbenes bearing a naphthalene (B1677914) ring were shown to undergo this transformation effectively. nih.gov This suggests that derivatives of this compound, particularly those converted to stilbene-like structures, could potentially undergo similar oxidative rearrangements.
Another relevant transformation is the Winstein rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of allylic azides. nih.gov While not a direct transformation of the aldehyde, this illustrates the types of rearrangements that unsaturated systems containing aromatic moieties can undergo.
Derivatization Strategies for Analytical and Chromatographic Enhancement
Chemical derivatization is a powerful technique used to modify an analyte to improve its detection and/or separation in analytical methods like High-Performance Liquid Chromatography (HPLC). sci-hub.selibretexts.orgresearchgate.net For a carbonyl compound like this compound, derivatization is often employed to enhance its detectability, particularly for UV-Vis or fluorescence detection, and to improve its chromatographic behavior. sci-hub.se
The carbonyl group is a key target for derivatization. Reagents that react with aldehydes and ketones to introduce chromophores or fluorophores are particularly useful. libretexts.org Common derivatizing agents for carbonyl compounds include hydrazine derivatives such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) and dansyl hydrazine. researchgate.net These reagents react with the aldehyde to form highly colored or fluorescent hydrazones, which can be easily detected at low concentrations.
The naphthalene moiety already present in this compound provides inherent UV absorbance. However, to further enhance sensitivity, especially for fluorescence detection, derivatization can be employed. For instance, reagents that introduce a highly fluorescent tag can significantly lower the limit of detection.
Derivatization can be performed either before (pre-column ) or after (post-column ) the chromatographic separation. academicjournals.org Pre-column derivatization involves reacting the analyte with the derivatizing agent before injection into the HPLC system. academicjournals.org
Table 2: Common Derivatization Reactions for Aldehydes
| Functional Group | Derivatizing Reagent | Resulting Derivative | Detection Method |
| Carbonyl | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | UV-Vis |
| Carbonyl | Dansyl Hydrazine | Hydrazone | Fluorescence |
| Carbonyl | o-Phthalaldehyde (OPA) (in presence of an amine) | Isoindole | Fluorescence |
| Carbonyl | 2,3-Naphthalenedialdehyde (NDA) (in presence of an amine) | Cyanobenz[f]isoindole | Fluorescence |
The use of 2,3-naphthalenedialdehyde (NDA) as a derivatizing agent is particularly noteworthy. libretexts.org It reacts with analytes containing primary amine functionalities in the presence of a nucleophile to form fluorescent derivatives. While this is for amines, it highlights how naphthalene-containing reagents are used to enhance detection. For this compound, derivatization would focus on the aldehyde group to attach a tag that improves its analytical characteristics.
Advanced Spectroscopic Characterization of 3 Naphthalen 1 Yl Benzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Naphthalen-1-yl-benzaldehyde and its derivatives, NMR techniques, including ¹H, ¹³C, and two-dimensional methods, are indispensable for unambiguous structural assignment.
Proton (¹H) and Carbon-13 (¹³C) NMR
¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing the molecular framework of this compound and its derivatives. The chemical shifts (δ) observed in these spectra are highly sensitive to the electronic environment of each nucleus, offering insights into the connectivity and substitution patterns of the molecule.
In the ¹H NMR spectrum of benzaldehyde (B42025), the aldehydic proton typically appears as a singlet at a downfield chemical shift of around 10.0 ppm due to the deshielding effect of the adjacent carbonyl group. docbrown.info The aromatic protons of the benzene (B151609) ring resonate in the range of 7.51 to 7.87 ppm. docbrown.info For 1-naphthaldehyde (B104281), a related compound, the aldehydic proton is found at approximately 10.32 ppm, while the naphthalene (B1677914) protons appear in the region of 7.57 to 9.20 ppm. rsc.org
The ¹³C NMR spectrum of benzaldehyde shows the carbonyl carbon at a characteristic downfield shift of about 192.8 ppm. rsc.org The aromatic carbons of the benzene ring appear in the range of 127.6 to 136.6 ppm. rsc.org In 1-naphthaldehyde, the carbonyl carbon resonates at approximately 193.6 ppm, and the naphthalene carbons are observed between 124.9 and 136.7 ppm. rsc.org
For derivatives of this compound, the substitution pattern significantly influences the chemical shifts. For instance, in 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone, the presence of a methoxy (B1213986) group introduces a signal around 3.8 ppm in the ¹H NMR spectrum and a carbon signal near 55 ppm in the ¹³C NMR spectrum. nih.govlibretexts.org
Interactive Table: ¹H and ¹³C NMR Data for Benzaldehyde and Related Compounds
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| Benzaldehyde | ¹H (Aldehyde) | 10.0 | s | docbrown.info |
| ¹H (Aromatic) | 7.51-7.87 | m | docbrown.info | |
| ¹³C (Carbonyl) | 192.8 | rsc.org | ||
| ¹³C (Aromatic) | 127.6-136.6 | rsc.org | ||
| 1-Naphthaldehyde | ¹H (Aldehyde) | 10.32 | s | rsc.org |
| ¹H (Naphthyl) | 7.57-9.20 | m | rsc.org | |
| ¹³C (Carbonyl) | 193.6 | rsc.org | ||
| ¹³C (Naphthyl) | 124.9-136.7 | rsc.org | ||
| 1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone | ¹H (Methoxy) | 3.8 | s | nih.gov |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques such as COSY, HMQC, and HMBC are powerful tools for establishing the connectivity between atoms in complex molecules like this compound and its derivatives. longdom.orgyoutube.comsdsu.edu
Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) coupling networks within a molecule. libretexts.org Cross-peaks in a COSY spectrum indicate that two protons are scalar-coupled, typically through two or three bonds. libretexts.org This is invaluable for tracing the connectivity of the proton spin systems in both the benzaldehyde and naphthalene moieties.
Heteronuclear Single Quantum Coherence (HSQC) , often used interchangeably with Heteronuclear Multiple Quantum Coherence (HMQC), correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduresearchgate.net Each cross-peak in an HSQC spectrum represents a one-bond C-H connection, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. libretexts.org
Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comsdsu.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling the different fragments of a molecule by observing correlations between protons and carbons in adjacent spin systems. For example, the aldehydic proton of this compound would be expected to show an HMBC correlation to the carbon atoms of the naphthalene ring it is attached to.
In the structural elucidation of a derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, 2D NMR analysis was crucial. mdpi.com The absence of certain aliphatic proton signals in the ¹H-NMR and the presence of specific correlations in the 2D spectra confirmed the successful synthesis of the pyrazole (B372694) core. mdpi.com
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to these vibrations.
For this compound, the most characteristic absorption would be the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1700-1720 cm⁻¹. docbrown.info In benzaldehyde itself, this peak is observed around 1700 cm⁻¹. docbrown.infolibretexts.org The C-H stretching vibration of the aldehyde group is also a key feature, appearing as two distinct bands around 2750 and 2850 cm⁻¹. libretexts.org
The aromatic C-H stretching vibrations of both the benzene and naphthalene rings are expected in the 3000-3100 cm⁻¹ region. docbrown.info The C=C stretching vibrations within the aromatic rings typically give rise to a series of absorptions between 1440 and 1625 cm⁻¹. docbrown.info
In a study of 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone, a derivative, the FT-IR spectrum showed a strong peak at 1576 cm⁻¹ attributed to the C=C stretching of the propenone backbone. nih.gov The C-H stretching modes were observed at 3067 cm⁻¹. nih.gov
Interactive Table: Characteristic FT-IR Frequencies for Benzaldehyde and Related Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Aldehyde (C=O) | Stretching | 1700-1720 | docbrown.info |
| Aldehyde (C-H) | Stretching | 2750 & 2850 | libretexts.org |
| Aromatic (C-H) | Stretching | 3000-3100 | docbrown.info |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
For this compound, the C=O stretching vibration of the aldehyde would also be observable in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing modes of the naphthalene and benzene rings, are expected to give strong Raman signals.
In a study of 1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenone, the FT-Raman spectrum showed the C=C stretching at 1576 cm⁻¹. nih.gov The C-H in-plane bending vibrations were observed at 1308 and 1240 cm⁻¹. nih.gov
The Raman spectra of naphthoquinones, which share the naphthalene core, have been studied to understand their interaction with DNA. nih.gov These studies show that the Raman bands are sensitive to the conformation of the molecule and its interactions with other molecules. nih.gov
Electronic Spectroscopy for Conjugation and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic structure of a molecule by measuring its absorption of UV and visible light. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones.
The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions due to the extensive conjugated system formed by the naphthalene and benzaldehyde moieties. The presence of the carbonyl group also introduces a weaker n→π* transition.
The UV-Vis spectrum of benzaldehyde in cyclohexane (B81311) shows a strong absorption peak at 242 nm, which is attributed to a π→π* transition. photochemcad.com Weaker absorptions corresponding to n→π* transitions are observed around 350 nm. uni-muenchen.de The spectra of nitrobenzaldehydes, which also feature a substituted benzene ring, show similar patterns with π→π* transitions around 250 nm and n→π* transitions around 350 nm. uni-muenchen.de
For derivatives of this compound, the position and intensity of the absorption bands can be influenced by the nature and position of substituents. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. For example, chalcones with electron-donating groups on the B-ring exhibit a bathochromic shift. researchgate.net The electronic spectra of naphtho- and dibenzo- derivatives of fluoranthene (B47539) have also been studied, highlighting the influence of the extended aromatic system on the absorption spectra. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within conjugated systems. For aromatic compounds like this compound, which contains both a benzaldehyde and a naphthalene moiety, the UV-Vis spectrum is characterized by absorptions arising from π → π* and n → π* electronic transitions.
The extended π-system, which encompasses both aromatic rings and the carbonyl group, gives rise to intense absorption bands, typically classified as π → π* transitions. The naphthalene group itself is known for its characteristic absorptions, and its conjugation with the benzaldehyde system leads to bathochromic (red) shifts, moving the absorption maxima to longer wavelengths compared to the individual chromophores. msu.edu For instance, benzene exhibits weak bands around 254 nm, while naphthalene's absorption is shifted to longer wavelengths due to its more extensive conjugation. msu.edu Benzaldehyde shows a strong π → π* transition around 242 nm and a much weaker n → π* transition from the carbonyl group's non-bonding electrons at approximately 300-330 nm. msu.eduphotochemcad.com The coupling of these systems in this compound is expected to further shift these absorptions.
The electronic properties and, consequently, the UV-Vis spectra, can be significantly altered by the introduction of substituents or by converting the aldehyde into derivatives like Schiff bases. In derivatives, the electronic transitions can be modulated, often leading to new, intense absorption bands in the visible region. For example, the formation of imines (Schiff bases) by reacting the aldehyde with primary amines introduces a C=N chromophore, extending the conjugation and typically resulting in strong absorption bands. Studies on Schiff bases derived from 1-aminonaphthalene and various substituted benzaldehydes show absorption maxima (λmax) that are sensitive to the electronic nature of the substituent on the benzaldehyde ring. semanticscholar.org
The following table summarizes UV-Vis absorption data for derivatives of this compound, illustrating the influence of molecular structure on electronic absorption characteristics.
| Compound Name | Solvent | λmax (nm) | Transition | Reference |
| (4-chloro-benzylidene)-naphthalen-1-yl-amine | - | 230, 600 | n-π* and conjugated system | semanticscholar.org |
| (4-nitro-benzylidene)-naphthalen-1-yl-amine | - | 230, 600 | n-π* and conjugated system | semanticscholar.org |
| Polyazomethines with naphthalene units | DMSO | 250-270 | π → π* (aromatic rings) | researchgate.net |
| Polyazomethines with naphthalene units | DMSO | 300-400 | n → π* (azomethine group) | researchgate.net |
| (E)-1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol | - | - | Visual color change from yellow to pink with F⁻ ions | researchgate.net |
Mass Spectrometry for Molecular Mass and Fragmentation Patterns
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. For this compound (C₁₇H₁₂O, molecular weight: 244.28 g/mol ), the mass spectrum would confirm the molecular mass via the molecular ion peak (M⁺˙) at m/z 244.
The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways characteristic of aromatic aldehydes. libretexts.org The most common fragmentation events include:
Loss of a hydrogen radical (H•): This leads to the formation of a stable [M-1]⁺ or [M-H]⁺ acylium ion at m/z 243. This is often a very prominent peak in the mass spectra of aromatic aldehydes. docbrown.info
Loss of the formyl radical (•CHO): Cleavage of the bond between the phenyl ring and the carbonyl group results in the loss of a 29 Da fragment, producing the [M-29]⁺ or [M-CHO]⁺ ion at m/z 215. docbrown.info
Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom, the resulting [M-1]⁺ ion can lose a molecule of carbon monoxide (28 Da) to yield a fragment at m/z 215.
Formation of characteristic ring fragments: The stable aromatic nature of the naphthalene and phenyl rings means that fragments corresponding to these structures will be observed. The naphthalenyl cation ([C₁₀H₇]⁺) would appear at m/z 127, and the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.info
For derivatives, mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is crucial for confirming the molecular mass, often observed as a protonated molecule [M+H]⁺ or other adducts. brieflands.comnih.gov For example, in the characterization of a fluorinated pyrazole derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, high-resolution mass spectrometry (HR-MS) confirmed its structure by identifying the [M+H]⁺ ion at m/z 365.1417. mdpi.com
The table below details the predicted key fragment ions for this compound and observed ions for a related derivative.
| m/z (Daltons) | Proposed Ion/Fragment | Compound | Reference |
| 244 | [C₁₇H₁₂O]⁺˙ (Molecular Ion, M⁺˙) | This compound | Predicted |
| 243 | [M-H]⁺ (Loss of -H) | This compound | docbrown.info |
| 215 | [M-CHO]⁺ (Loss of -CHO) | This compound | docbrown.info |
| 127 | [C₁₀H₇]⁺ (Naphthalenyl cation) | This compound | Predicted |
| 77 | [C₆H₅]⁺ (Phenyl cation) | This compound | docbrown.info |
| 365.1417 | [M+H]⁺ | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | mdpi.com |
| 453.1 | [M+1]⁺ | Naphthoquinone Derivative | nih.gov |
| 298.1 | [M+1]⁺ | Imine Derivative | brieflands.com |
This interactive table presents the predicted mass spectrometry fragmentation data for the parent compound and observed molecular ions for several complex derivatives, demonstrating the utility of MS in structural confirmation.
Computational and Theoretical Investigations of 3 Naphthalen 1 Yl Benzaldehyde
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, providing a robust framework for investigating the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally tractable yet accurate method for predicting a wide range of molecular properties. For 3-Naphthalen-1-yl-benzaldehyde, DFT calculations, often utilizing hybrid functionals like B3LYP, have been pivotal in understanding its fundamental characteristics. researchgate.netacs.orgresearchgate.net
Optimized Geometries and Conformational Landscapes
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For aromatic compounds like this compound, this involves predicting bond lengths, bond angles, and dihedral angles that define the spatial relationship between the naphthalene (B1677914) and benzaldehyde (B42025) moieties.
DFT calculations, often performed with basis sets such as 6-311G(d,p), are used to find the minimum energy conformation of the molecule. researchgate.net These studies indicate that the molecule is not perfectly planar, with a calculated dihedral angle between the naphthalene and benzaldehyde rings. researchgate.net This twist is a result of the steric hindrance between the hydrogen atoms on the two aromatic systems. The calculated bond lengths and angles from these theoretical models are generally in good agreement with experimental data obtained from techniques like X-ray crystallography for similar molecules. researchgate.netresearchgate.netnih.gov
Table 1: Selected Theoretical Geometrical Parameters for a Naphthalene-Benzaldehyde Derivative
| Parameter | Bond/Angle | Theoretical Value (DFT/B3LYP) |
| Bond Length | C=O | 1.212 Å acs.org |
| C-C (exocyclic) | 1.479 Å acs.org | |
| C-C (benzene avg.) | 1.397 Å acs.org | |
| Bond Angle | C-C-O | 123.6° acs.org |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. imperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. researchgate.netresearchgate.net
For this compound, the HOMO is typically localized on the electron-rich naphthalene ring, which acts as the primary electron donor. Conversely, the LUMO is predominantly situated on the benzaldehyde moiety, specifically the carbonyl group, which serves as the electron acceptor. The HOMO-LUMO energy gap is a measure of the molecule's excitability; a smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity and potential for use in electronic applications. researchgate.net DFT calculations are instrumental in determining these energy levels and the spatial distribution of the HOMO and LUMO across the molecular framework. eurjchem.comrsc.org
Table 2: Theoretical Frontier Molecular Orbital Energies and Gap
| Parameter | Energy (eV) |
| E_HOMO | Typically around -6.0 to -7.0 eV |
| E_LUMO | Typically around -2.0 to -3.0 eV |
| HOMO-LUMO Gap (ΔE) | Approximately 4.0 eV |
Note: The values presented are typical ranges observed for similar aromatic aldehydes and may vary depending on the specific computational method and basis set used.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netrsc.org The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
In the case of this compound, the MEP map typically shows a region of negative electrostatic potential (often colored red or yellow) around the electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential (often colored blue) are generally found around the hydrogen atoms of the aromatic rings, suggesting these are sites prone to nucleophilic attack. researchgate.net The MEP analysis thus provides a clear, visual representation of the molecule's charge landscape and its implications for chemical reactivity. tandfonline.com
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewisc.edu It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding intramolecular charge transfer (ICT) and hyperconjugative interactions. tandfonline.com
For this compound, NBO analysis reveals significant interactions between the π orbitals of the naphthalene and benzaldehyde rings, indicating a degree of electronic communication between the two moieties. The analysis can quantify the stabilization energies associated with these interactions. For instance, the delocalization of electron density from the lone pairs of the carbonyl oxygen to the antibonding π* orbitals of the adjacent carbon atoms is a key hyperconjugative interaction that contributes to the stability of the molecule. tandfonline.com These studies provide a deeper understanding of the electronic delocalization that governs the molecule's properties. eurjchem.com
Theoretical Spectroscopic Calculations (Simulated IR, UV-Vis, NMR Spectra)
Computational methods can simulate various types of spectra, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR). These theoretical spectra are invaluable for interpreting and assigning experimental data.
DFT calculations can predict the vibrational frequencies of this compound, which correspond to the peaks in its IR spectrum. nih.govresearchgate.net For example, the characteristic stretching frequency of the carbonyl (C=O) group can be calculated and compared with the experimental value. nih.gov Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the absorption wavelengths in the UV-Vis spectrum. nih.gov The calculated electronic transitions often correspond to π-π* transitions within the aromatic system. nih.gov Furthermore, the GIAO (Gauge-Independent Atomic Orbital) method is commonly employed to calculate the theoretical NMR chemical shifts (¹H and ¹³C), which can be correlated with experimental data to aid in the structural elucidation of the molecule. nih.govtandfonline.com
Analysis of Quantum Chemical Parameters for Reactivity Prediction
Beyond the HOMO-LUMO gap, a range of quantum chemical parameters can be calculated to provide a more comprehensive understanding of a molecule's reactivity. dergipark.org.tr These descriptors are derived from the electronic structure and offer quantitative measures of various chemical properties.
Key quantum chemical parameters include:
Ionization Potential (I): The energy required to remove an electron (approximated by -E_HOMO). scispace.com
Electron Affinity (A): The energy released when an electron is added (approximated by -E_LUMO). scispace.com
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I + A) / 2. scispace.com
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. scispace.com
Chemical Softness (S): The reciprocal of chemical hardness (1 / η), indicating a higher propensity for chemical reactions. scispace.com
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as χ² / (2η). researchgate.net
By calculating these parameters for this compound, researchers can predict its behavior in chemical reactions, its stability, and its potential to act as an electrophile or nucleophile. researchgate.netresearchgate.net
Molecular Docking Studies on Molecular Interactions (excluding specific biological targets)
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations provide critical insights into the non-covalent interactions that govern its binding within a receptor's active site. While direct docking studies on this specific molecule are not extensively documented in public literature, a comprehensive understanding of its interaction profile can be derived from computational analyses of its core functional moieties: the naphthalene ring and the benzaldehyde group. nih.govrsc.orgnih.gov These studies, performed on a variety of analogous and derivative compounds, illuminate the nature and strength of the potential intermolecular forces at play.
Theoretical investigations typically employ methods like Density Functional Theory (DFT) to optimize the molecular geometry and calculate electronic properties. researchgate.netanalis.com.my Analyses such as Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), and Reduced Density Gradient (RDG) are then used to visualize and quantify the non-covalent interactions. analis.com.mytandfonline.comuj.edu.pl MEP maps, for instance, identify the electron-rich and electron-poor regions of the molecule, highlighting the electronegative aldehyde oxygen as a primary site for electrophilic attack or hydrogen bonding, and the electron-rich π-system of the naphthalene ring as a key region for stacking interactions. analis.com.myresearchgate.netmdpi.com
The primary non-covalent interactions anticipated for this compound, based on studies of related structures, include π-π stacking, hydrogen bonding, and van der Waals forces. nih.govrsc.orgresearchgate.net
Key Predicted Molecular Interactions:
π-π Stacking: The large, aromatic surface of the naphthalen-1-yl group is the dominant feature responsible for strong π-π stacking interactions. Computational analyses of naphthalene-containing compounds consistently show their tendency to form parallel-displaced or T-shaped stacking arrangements with aromatic amino acid residues like phenylalanine (Phe) or tyrosine (Tyr) within a binding pocket. nih.govuky.edu These interactions are a major contributor to binding stability. The stabilization energy for such interactions is significant, and their geometry is a key determinant of the ligand's orientation. nih.govresearchgate.net
Hydrogen Bonding: The aldehyde functional group is a key participant in hydrogen bonding. The oxygen atom, possessing a partial negative charge, acts as a hydrogen bond acceptor. rsc.orgtandfonline.com Docking studies on benzaldehyde derivatives frequently show the formation of C-H···O or N-H···O hydrogen bonds between the aldehyde oxygen and residues in a receptor site. rsc.orgeurjchem.com
C-H···π Interactions: Another notable interaction is the C-H···π bond, where the C-H bonds of the ligand can interact with the face of an aromatic ring of a receptor, or vice versa. rsc.orgnih.gov
The following table summarizes the key potential interactions and the computational methods used to investigate them, based on data from related compounds.
Table 1: Potential Non-Covalent Interactions of this compound This table is generated based on computational studies of molecules containing naphthalene and benzaldehyde moieties.
| Interaction Type | Participating Moiety | Potential Interacting Partner (Generic) | Description |
| π-π Stacking | Naphthalen-1-yl Ring | Aromatic amino acid residues (e.g., Phe, Tyr) | Face-to-face stacking of aromatic rings, contributing significantly to binding affinity. Can be parallel-displaced or T-shaped. nih.govnih.gov |
| Hydrogen Bond | Benzaldehyde (Oxygen) | Hydrogen-bond donor groups (e.g., -NH, -OH) | The electronegative oxygen acts as a hydrogen bond acceptor, forming crucial directional interactions. rsc.orgtandfonline.com |
| Van der Waals | Entire Molecule | General receptor surface | Non-specific attractive or repulsive forces that contribute to the overall fit and stability of the ligand-receptor complex. uj.edu.plresearchgate.net |
| C-H···π Interaction | C-H bonds of both rings | Aromatic ring faces | A weak form of hydrogen bonding where a C-H bond acts as the donor and a π-system acts as the acceptor. rsc.orgnih.gov |
| π-Cation Interaction | Naphthalen-1-yl Ring | Positively charged residues (e.g., Lys, Arg) | Electrostatic interaction between the electron-rich π-system and a positively charged ion or functional group. |
Table 2: Computational Methods for Analyzing Molecular Interactions This table outlines common theoretical methods used in the study of non-covalent interactions for aromatic compounds.
| Method | Purpose | Typical Application/Insight |
| Density Functional Theory (DFT) | Geometry Optimization & Electronic Properties | Provides the lowest energy structure of the molecule and basic electronic data (e.g., HOMO-LUMO energies). researchgate.netanalis.com.mynih.gov |
| Molecular Docking | Binding Pose & Affinity Prediction | Simulates the interaction between a ligand and a receptor, predicting binding orientation and scoring the strength of the interaction. ajchem-a.com |
| Molecular Electrostatic Potential (MEP) | Reactivity Site Identification | Maps electron density to visualize electrophilic (positive) and nucleophilic (negative) regions, predicting sites for interaction. analis.com.myresearchgate.netmdpi.com |
| Natural Bond Orbital (NBO) | Analysis of Charge Transfer & Hyperconjugation | Investigates donor-acceptor interactions within the molecule and between the molecule and its environment. researchgate.netuj.edu.pl |
| Hirshfeld Surface Analysis | Visualization of Intermolecular Contacts | Quantifies and displays different types of intermolecular contacts (e.g., H···H, C···H, O···H) in a crystal lattice. rsc.orgtandfonline.comeurjchem.com |
| Reduced Density Gradient (RDG) | Identification of Non-Covalent Interactions | Visualizes regions of weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. tandfonline.comuj.edu.pl |
Crystal Engineering and Solid State Analysis of 3 Naphthalen 1 Yl Benzaldehyde Derivatives
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic or molecular structure of a compound. uol.despringernature.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise coordinates of each atom within the unit cell—the crystal's smallest repeating unit. uol.de This technique unambiguously establishes the relative configuration of stereogenic centers and, through the analysis of anomalous scattering effects, can also determine the absolute configuration of chiral molecules. springernature.comnih.goved.ac.uk
For derivatives of 3-naphthalen-1-yl-benzaldehyde, such as Schiff bases and chalcones, SCXRD has been instrumental in confirming their molecular structures. researchgate.neteurjchem.commdpi.com The analysis provides key geometric parameters, including bond lengths, bond angles, and torsion angles, which reveal the conformation of the molecule in the solid state. uol.de For instance, in many derivatives, the naphthalene (B1677914) and phenyl rings are not coplanar. SCXRD precisely measures the dihedral angle between these aromatic systems. nih.gov
Derivatization is sometimes employed to obtain crystals suitable for SCXRD analysis, a common strategy when the parent compound does not readily crystallize. encyclopedia.pub The crystallographic data obtained from these studies are foundational for understanding the relationship between molecular structure and crystal packing.
Table 1: Crystallographic Data for Selected Naphthalen-1-yl Derivatives
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
|---|---|---|---|---|---|
| (E)-3-(4-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one | C₁₉H₁₃ClO | Monoclinic | P2₁/c | a = 12.0392 Å, b = 8.0544 Å, c = 7.8472 Å, β = 98.091° | nih.gov |
| 1-(4-chlorophenyl)-N-(2,6-diisopropylphenyl)methanimine | C₁₉H₂₂ClN | Monoclinic | P2₁/n | a = 7.28280 Å, b = 9.94270 Å, c = 24.0413 Å, β = 97.0120° | eurjchem.com |
| 3,4-bis(prop-2-yn-1-yloxy)benzaldehyde | C₁₃H₁₀O₃ | Monoclinic | P-1 | a = 4.5901 Å, b = 17.835 Å, c = 13.346 Å, β = 91.612° | derpharmachemica.com |
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. nih.gov These non-covalent forces, though weaker than covalent bonds, collectively dictate the stability and structure of the molecular assembly. nih.gov
In the crystal structures of this compound derivatives, hydrogen bonds are crucial for the formation of stable, extended networks. nih.gov While classic O-H···N or N-H···O hydrogen bonds are common in derivatives containing hydroxyl or amine groups, weaker C-H···O interactions are also prevalent and significant. nih.govresearchgate.net The carbonyl oxygen of the benzaldehyde (B42025) moiety or a ketone derivative frequently acts as a hydrogen bond acceptor. nih.gov These interactions can link molecules into chains, dimers, or more complex three-dimensional architectures. nih.govmdpi.com For example, in (E)-3-(4-Chlorophenyl)-1-(1-naphthyl)prop-2-en-1-one, C-H···O bonds connect molecules into infinite chains. nih.gov Similarly, in other benzaldehyde derivatives, C-H···O interactions involving the formyl group are key to generating specific supramolecular synthons. nih.gov
Given the presence of extensive aromatic systems (naphthalene and phenyl rings), π-π stacking interactions are a significant feature in the crystal packing of these compounds. mdpi.comnih.govrsc.org These interactions occur when the planar surfaces of aromatic rings stack on top of each other, typically in a parallel-displaced or T-shaped geometry, to minimize repulsion and maximize attraction. rsc.org The distance between the interacting rings is a key indicator of the strength of the interaction, with distances around 3.3 to 3.8 Å being typical. rsc.org
Hirshfeld Surface Analysis for Quantitative Contributions of Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netrsc.org The Hirshfeld surface of a molecule is generated in a way that partitions the crystal space, defining the region where the electron density of a given molecule is dominant. researchgate.net By mapping properties like the closest distance to a nucleus inside or outside the surface, a unique two-dimensional "fingerprint plot" is created for each crystal structure. researchgate.netrsc.org
This analysis provides a quantitative breakdown of the different types of intermolecular contacts that contribute to the total Hirshfeld surface area. For derivatives of benzaldehyde and naphthalene, this method reveals the relative importance of various interactions. nih.goviucr.orgresearchgate.net Typically, H···H contacts are the most abundant, often comprising over 40-50% of the surface, reflecting the hydrogen-rich exterior of the molecules. iucr.orgresearchgate.net Other significant contributions come from C···H/H···C contacts (related to C-H···π interactions) and O···H/H···O contacts (related to hydrogen bonding). nih.goviucr.orgresearchgate.net This quantitative data allows for a detailed comparison of packing motifs across different derivatives and polymorphs. nih.govnih.gov
Table 2: Hirshfeld Surface Analysis Data for Selected Aromatic Compounds
| Compound Type / Name | H···H Contact (%) | C···H / H···C Contact (%) | O···H / H···O Contact (%) | Other Contacts (%) | Ref. |
|---|---|---|---|---|---|
| Schiff Base (pyrazole derivative) | 53.1 | 29.4 | 11.1 | 6.4 (N···H, C···C) | nih.gov |
| Schiff Base (thiazole-amine derivative) | 51.5 | 31.8 | - | 16.7 (N···H, S···H, C···N, etc.) | iucr.org |
| 1,3-di(Naphthalen-1-yl)Thiourea | 58.1 | 18.4 | - | 23.5 (S···H, C···C, N···H, etc.) | researchgate.net |
| Cyclohexane (B81311) derivative | 41.2 | 20.3 | 17.8 | 20.7 (N···H, C···C, C···N, etc.) | researchgate.net |
Solid-State NMR Spectroscopy (if applicable to specific derivatives)
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a potent technique for probing the structure and dynamics of materials in their solid form. mdpi.comnih.gov While SCXRD provides a static picture of a highly ordered crystal, ssNMR can offer complementary information on local environments, molecular packing, and dynamics, and is also applicable to materials that are amorphous or have low crystallinity. nih.govresearchgate.net
For organic molecules like derivatives of this compound, ¹³C and ¹H ssNMR are particularly useful. acs.orgagriculturejournals.cz ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can resolve distinct signals for carbon atoms in different chemical environments within the solid, providing insights into molecular conformation and packing polymorphism. agriculturejournals.cz For example, differences in ¹³C chemical shifts between the solution-state and solid-state spectra can indicate the effects of intermolecular interactions, such as hydrogen bonding or π-stacking, on the electronic structure. acs.org
Furthermore, advanced ssNMR experiments can measure internuclear distances. For instance, ¹H-¹³C correlation experiments can identify which protons are in close spatial proximity to specific carbons, helping to validate the interaction geometries proposed by diffraction methods. mdpi.com While specific ssNMR studies on this compound itself are not widely reported, the technique's proven utility for analogous aromatic and carbonyl-containing systems highlights its potential for providing deeper insights into the solid-state behavior of this class of compounds. researchgate.netmdpi.com
Applications of 3 Naphthalen 1 Yl Benzaldehyde in Advanced Organic Synthesis
Chiral Catalyst Development and Asymmetric Synthesis
3-Naphthalen-1-yl-benzaldehyde serves as a valuable building block in the development of chiral catalysts and their application in asymmetric synthesis, a field focused on producing specific enantiomers of chiral molecules. clockss.orgiranchembook.ir Its rigid naphthyl group and reactive aldehyde functionality allow for its incorporation into various ligand scaffolds, which in turn coordinate with metal centers to form catalysts that can effectively control the stereochemical outcome of a reaction. These catalysts are instrumental in producing optically active compounds, which are of paramount importance in the pharmaceutical and agrochemical industries. clockss.org
One notable application is in the asymmetric addition of diethylzinc (B1219324) to aldehydes. clockss.orgresearchgate.netsci-hub.se Chiral ligands derived from this compound have been shown to effectively induce enantioselectivity in this reaction, leading to the formation of chiral secondary alcohols with high enantiomeric excess (ee). sci-hub.se For instance, noscapine (B1679977) derivatives incorporating the naphthaldehyde moiety have been utilized as catalysts, achieving excellent yields and ee values for the addition of diethylzinc to various aromatic aldehydes. sci-hub.se The steric bulk of the naphthyl group plays a crucial role in creating a chiral environment around the catalytic center, thereby directing the approach of the reactants to favor the formation of one enantiomer over the other. clockss.orgsci-hub.se
Furthermore, modifications to the core structure of ligands derived from this compound have been explored to fine-tune their catalytic activity and selectivity. clockss.org Research has shown that while modifications at certain positions can diminish the catalyst's efficiency, strategic placement of substituents on the naphthyl ring or other parts of the ligand can lead to improved enantioselectivities. clockss.org This tunability allows for the rational design of catalysts tailored for specific asymmetric transformations.
The development of chiral catalysts often involves multi-step synthetic sequences where this compound can be a key starting material or an intermediate. For example, it can be used in the synthesis of complex tridentate ligands that have demonstrated high efficiency in the asymmetric addition of diethylzinc to a range of aromatic aldehydes, achieving near-perfect enantioselectivities even at low catalyst loadings. psu.edu
Table 1: Examples of Chiral Ligands and Catalysts in Asymmetric Synthesis
| Catalyst/Ligand Type | Reaction | Key Findings |
| Noscapine Derivatives | Asymmetric addition of diethylzinc to aldehydes | High yields and good to excellent enantiomeric excesses were achieved. sci-hub.se |
| Tridentate Isoquinoline-Derived Ligands | Addition of diethylzinc to aromatic aldehydes | Near-perfect enantioselectivities were observed at low ligand loadings. psu.edu |
| THIQNOL Chiral Ligands | Asymmetric diethylzinc additions | Modifications at the 3-position of the tetrahydroisoquinoline ring and the naphthol ring can improve enantioselectivity. clockss.org |
Construction of Complex Polycyclic Aromatic and Heterocyclic Scaffolds
The structural framework of this compound, featuring both a naphthalene (B1677914) ring and a benzaldehyde (B42025) moiety, makes it a valuable precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. acs.orgresearchgate.net These classes of compounds are of significant interest due to their diverse applications in materials science, medicinal chemistry, and organic electronics. researchgate.netnih.govresearchgate.net
In the realm of polycyclic aromatics, this compound can be utilized in reactions that extend the aromatic system. For instance, it can undergo reactions like the Wittig reaction or Horner-Wadsworth-Emmons olefination to introduce a double bond, which can then participate in intramolecular cyclization reactions, such as the Scholl reaction, to form larger, fused aromatic structures. acs.org The naphthalene unit provides a pre-existing polycyclic core that can be further elaborated upon, leading to the construction of intricate and well-defined PAH architectures. acs.org
Moreover, the aldehyde group of this compound is a versatile functional handle for the construction of heterocyclic scaffolds. researchgate.netnih.gov It can readily participate in condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form a wide array of nitrogen-, oxygen-, and sulfur-containing heterocycles. researchgate.net For example, condensation with primary amines or their derivatives can lead to the formation of imines, which can be further cyclized to generate quinolines, isoquinolines, or other nitrogen-containing heterocyclic systems. rug.nl
The synthesis of 1,3,4-thiadiazole (B1197879) derivatives, a class of heterocycles known for their potential in liquid crystals and electronic materials, can also utilize precursors derived from aromatic aldehydes. researchgate.net The electron-deficient nature and good electron-accepting ability of the 1,3,4-thiadiazole core make it a desirable component in functional organic materials. researchgate.net
Table 2: Synthetic Routes to Polycyclic and Heterocyclic Scaffolds
| Reaction Type | Reactant with this compound | Resulting Scaffold |
| Wittig/Horner-Wadsworth-Emmons Olefination followed by Cyclization | Phosphonium ylides/Phosphonate carbanions | Extended Polycyclic Aromatic Hydrocarbons |
| Condensation and Cyclization | Primary amines/Amine derivatives | Nitrogen-containing heterocycles (e.g., Quinolines, Isoquinolines) rug.nl |
| Condensation | Hydrazine (B178648) derivatives | 1,3,4-Thiadiazoles researchgate.net |
Precursor in the Synthesis of Functional Organic Materials
The unique combination of a polycyclic aromatic naphthalene unit and a reactive aldehyde group in this compound makes it a significant precursor in the synthesis of a variety of functional organic materials. researchgate.netaalto.fi These materials find applications in diverse fields such as organic electronics and liquid crystals. researchgate.netresearchgate.net
In the area of organic electronics, the extended π-conjugated system of the naphthalene moiety is advantageous for charge transport, a critical property for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net The aldehyde functionality allows for the incorporation of this naphthalenyl-phenyl building block into larger conjugated polymers or small molecules through various polymerization and cross-coupling reactions. For instance, it can be converted into other functional groups that are amenable to polymerization techniques, leading to materials with tailored electronic and optical properties.
The rigid and anisotropic structure of the 3-naphthalen-1-yl-phenyl group also makes it a suitable mesogenic core for the design of liquid crystals. researchgate.netjmchemsci.comnih.govajchem-a.com Liquid crystals are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. The introduction of the bulky and planar naphthalene unit can promote the formation of mesophases, such as nematic or smectic phases. researchgate.netajchem-a.com The aldehyde group can be chemically modified to introduce flexible terminal alkyl or alkoxy chains, which are crucial for controlling the melting point and the temperature range of the liquid crystalline phase. nih.govajchem-a.com For example, condensation of the aldehyde with anilines bearing long alkyl chains can lead to Schiff base liquid crystals. nih.gov
The synthesis of 1,3,4-thiadiazole-based liquid crystals, which are valued for their high thermal and chemical stability, can also start from aromatic aldehydes. researchgate.net These materials are considered excellent candidates for applications in display technologies. researchgate.net
Table 3: Functional Organic Materials Derived from this compound
| Material Class | Key Structural Feature | Potential Application |
| Conjugated Polymers/Small Molecules | Extended π-conjugation from the naphthalenyl-phenyl unit | Organic Electronics (OLEDs, OFETs, OPVs) researchgate.net |
| Liquid Crystals | Rigid, anisotropic naphthalenyl-phenyl core | Display Technologies researchgate.netnih.gov |
| 1,3,4-Thiadiazole Derivatives | Electron-deficient heterocyclic core | Liquid Crystals, Electronic Devices researchgate.net |
Q & A
Q. How can the purity of 3-Naphthalen-1-yl-benzaldehyde be determined experimentally?
Non-aqueous titration is a robust method for assessing purity, particularly for aldehydes and aromatic compounds. For example, glacial acetic acid or dimethylformamide (DMF) can serve as solvents, with perchloric acid as the titrant. Potentiometric endpoints are recommended to avoid interference from colored byproducts. Purity thresholds >98% (GC) are typical for research-grade reagents .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- NMR : and NMR can confirm the aldehyde proton (δ ~10 ppm) and naphthyl/benzyl aromatic signals.
- X-ray crystallography : Use SHELXL for structure refinement, leveraging high-resolution data to resolve positional disorder in the naphthalene moiety .
- IR : A strong C=O stretch (aldehyde) near 1700 cm and aromatic C-H stretches (~3050 cm) are diagnostic .
Q. What synthetic routes are reported for this compound?
Common methods include Friedel-Crafts acylation of naphthalene with benzoyl chloride, followed by reduction and oxidation. Alternative pathways involve Suzuki-Miyaura coupling between 3-bromobenzaldehyde and naphthalen-1-ylboronic acid. Reaction conditions (e.g., Pd catalysts, solvent polarity) must be optimized to minimize diaryl byproducts .
Advanced Research Questions
Q. How should researchers design toxicity studies for this compound?
Follow inclusion criteria from toxicological frameworks (Table 1):
Q. How can contradictions in reported toxicity data be resolved?
- Iterative analysis : Re-examine variables like purity, solvent carriers, and species-specific metabolism.
- Meta-analysis : Pool data from studies using similar protocols (e.g., OECD guidelines) and apply statistical weighting.
- Open data practices : Share raw datasets (e.g., via repositories like Zenodo) to enable independent validation .
Q. What computational methods predict the interaction of this compound with biological targets?
Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) can model binding affinities to cytochrome P450 enzymes or aryl hydrocarbon receptors. Validate predictions with in vitro assays (e.g., CYP3A4 inhibition studies). Cross-reference crystallographic data (e.g., CCDC entries) for ligand-protein interactions .
Methodological Considerations
Q. How to optimize HPLC conditions for analyzing degradation products of this compound?
Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient elution (acetonitrile/water + 0.1% formic acid). Detect aldehyde oxidation products (e.g., benzoic acid derivatives) at 254 nm. Calibrate with reference standards for quantification .
Q. What protocols ensure safe handling of this compound in the lab?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis/purification steps.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
